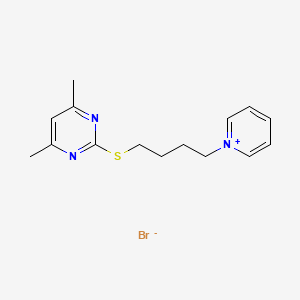

1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide

Description

Le bromure de 1-(4-((4,6-diméthyl-2-pyrimidinyl)thio)butyl)pyridinium est un sel de pyridinium qui a attiré l'attention en raison de ses propriétés structurales uniques et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un cycle pyridinium, d'une chaîne butyle et d'un groupe diméthyl-pyrimidinyl-thio, ce qui en fait une molécule polyvalente pour la recherche scientifique et les applications industrielles.

Propriétés

Numéro CAS |

90094-30-7 |

|---|---|

Formule moléculaire |

C15H20BrN3S |

Poids moléculaire |

354.3 g/mol |

Nom IUPAC |

4,6-dimethyl-2-(4-pyridin-1-ium-1-ylbutylsulfanyl)pyrimidine;bromide |

InChI |

InChI=1S/C15H20N3S.BrH/c1-13-12-14(2)17-15(16-13)19-11-7-6-10-18-8-4-3-5-9-18;/h3-5,8-9,12H,6-7,10-11H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

XIQPXVKQSDQCHL-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(=NC(=N1)SCCCC[N+]2=CC=CC=C2)C.[Br-] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du bromure de 1-(4-((4,6-diméthyl-2-pyrimidinyl)thio)butyl)pyridinium implique généralement la réaction de la 4,6-diméthyl-2-mercaptopyrimidine avec un halogénure de butyle, suivie d'une quaternisation avec la pyridine. Les conditions réactionnelles comprennent souvent l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de systèmes de synthèse automatisés peut améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions : Le bromure de 1-(4-((4,6-diméthyl-2-pyrimidinyl)thio)butyl)pyridinium subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thio peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Le cycle pyridinium peut être réduit pour former le dérivé de pyridine correspondant.

Substitution : L'ion bromure peut être substitué par d'autres nucléophiles, tels que les ions hydroxyde ou alcoolate.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des nucléophiles comme l'hydroxyde de sodium ou le tert-butylate de potassium sont utilisés en conditions basiques.

Principaux produits :

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés de pyridine.

Substitution : Sels de pyridinium substitués correspondants.

Applications De Recherche Scientifique

Le bromure de 1-(4-((4,6-diméthyl-2-pyrimidinyl)thio)butyl)pyridinium a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d'autres sels de pyridinium.

Biologie : Investigé pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Médecine : Exploré pour son rôle d'inhibiteur de la cholinestérase, ce qui pourrait avoir des implications dans le traitement des maladies neurodégénératives.

Industrie : Utilisé dans le développement de la science des matériaux, en particulier dans la synthèse de liquides ioniques et de polymères à base de pyridinium

Mécanisme d'action

Le mécanisme d'action du bromure de 1-(4-((4,6-diméthyl-2-pyrimidinyl)thio)butyl)pyridinium implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé peut interagir avec des enzymes telles que les cholinestérases, inhibant leur activité.

Voies impliquées : En inhibant les cholinestérases, il peut augmenter les niveaux d'acétylcholine dans la fente synaptique, améliorant potentiellement la neurotransmission cholinergique.

Composés similaires :

- Chlorure de 1-(4-((4,6-diméthyl-2-pyrimidinyl)thio)butyl)pyridinium

- Iodure de 1-(4-((4,6-diméthyl-2-pyrimidinyl)thio)butyl)pyridinium

Comparaison : Le choix de l'halogénure (bromure, chlorure, iodure) peut influencer la solubilité, la réactivité et l'efficacité globale du composé dans diverses applications .

Mécanisme D'action

The mechanism of action of 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes such as cholinesterases, inhibiting their activity.

Pathways Involved: By inhibiting cholinesterases, it can increase the levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission.

Comparaison Avec Des Composés Similaires

- 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium chloride

- 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium iodide

Comparison: The choice of halide (bromide, chloride, iodide) can influence the compound’s solubility, reactivity, and overall effectiveness in various applications .

Activité Biologique

1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridinium ring substituted with a butyl chain linked to a pyrimidinyl-thio moiety. Its chemical formula is , and it has a molecular weight of approximately 360.31 g/mol.

1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with pyrimidine and thioether functionalities can inhibit the growth of various pathogens, including bacteria and fungi.

- Cytotoxic Effects : Studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antiparasitic Activity

A recent study evaluated the antiparasitic activity of various compounds, including 1-(4-((4,6-Dimethyl-2-pyrimidinyl)thio)butyl)pyridinium bromide. The compound demonstrated significant activity against T. brucei, with an EC50 value of 0.45 μM, indicating its potential as a lead compound for developing new antiparasitic agents .

Case Study 2: Anticancer Properties

In another investigation focusing on cancer therapies, the compound exhibited potent cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 μM. This suggests that it may selectively target cancer cells while sparing normal cells . The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.

Case Study 3: Enzyme Inhibition

The compound was also tested for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. Although specific IC50 values were not provided, preliminary results indicated promising inhibitory effects, warranting further exploration into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.